molecular formula C11H13ClN2O B2710874 N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide CAS No. 926249-65-2

N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide

Cat. No.: B2710874
CAS No.: 926249-65-2
M. Wt: 224.69
InChI Key: VGOLPVOQEBTYDX-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a cyclobutanecarboxamide group linked to a 4-amino-2-chlorophenyl aromatic ring. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-6-8(13)4-5-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOLPVOQEBTYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with cyclobutanecarboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide serves as a building block for synthesizing new therapeutic agents targeting specific enzymes and receptors. Its structural characteristics allow for modifications that enhance binding affinity and specificity to biological targets .

2. Biological Studies

  • Protein Interaction Studies : The compound is utilized in research to investigate its interactions with various proteins and nucleic acids, providing insights into its mechanism of action at the molecular level .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatments .

3. Pharmaceutical Research

  • Quality Control Standards : It is employed as a reference standard in pharmaceutical testing, ensuring the quality and efficacy of drug formulations.

4. Industrial Applications

  • Synthesis of Advanced Materials : The compound is also used in developing new materials and specialty chemicals, expanding its utility beyond medicinal applications .

Anticancer Properties

Research has shown that this compound possesses notable anticancer properties. Key mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar to established chemotherapeutics, it disrupts microtubule dynamics, leading to cell cycle arrest in cancer cells.
  • Induction of Apoptosis : The compound activates apoptotic pathways, promoting programmed cell death in cancerous cells .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown:

PathogenMinimum Inhibitory Concentration (MIC)Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024

These findings suggest potential therapeutic applications in treating infections caused by these pathogens .

Case Studies

Several case studies have explored the biological effects and therapeutic potential of this compound:

  • Anticancer Activity Evaluation (2023) :
    • Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Antimicrobial Activity Study (2024) :
    • Objective : To evaluate efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects were observed on Staphylococcus aureus and Escherichia coli.
  • Inflammation Model Study (2025) :
    • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets in cells. It can inhibit or activate certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Xu et al., 2020)

Structural Features: Replaces the cyclobutanecarboxamide group with a 5-chloro-2-hydroxybenzamide moiety. Biological Activity: Demonstrated potent inhibition of human adenovirus (HAdV) with IC₅₀ values in the nanomolar range. The hydroxy group at the 2-position and chloro substitution at the 5-position were critical for binding to viral targets . Key Findings:

  • Mechanism : Disrupts viral replication by interfering with host-cell interactions.
  • SAR Insights : Hydrophobic substituents on the benzamide ring enhanced potency, while polar groups reduced activity.

N-(4-Chloro-2-(1H-1,2,4-triazol-3-yl)phenyl)cyclobutanecarboxamide (Redd et al.)

Structural Features: Substitutes the amino group on the benzene ring with a 1,2,4-triazole heterocycle, retaining the cyclobutanecarboxamide group. Biological Activity: Acts as a type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, a target in immunomodulation and cancer therapy. Key Findings:

  • Synthesis: Prepared via a multi-step route starting from N-(4-chloro-2-cyanophenyl)cyclobutanecarboxamide, yielding 25% final product .
  • Physicochemical Data : Melting point 201–203°C; NMR signals (e.g., δ 8.68–8.52 ppm for aromatic protons) confirm structural integrity .

4-Chloro-5-methyl-2-nitroaniline (CymitQuimica)

Structural Features : A simpler aromatic amine with nitro and methyl substituents but lacks the cyclobutanecarboxamide group.
Relevance : Highlights the importance of halogenation and nitro groups in aromatic systems for stability and reactivity, though its biological applications are unspecified .

Data Table: Comparative Analysis

Compound Name Structural Highlights Biological Target Key Activity/Data Reference
N-(4-Amino-2-chlorophenyl)cyclobutanecarboxamide Cyclobutanecarboxamide, 4-amino-2-Cl-Ph Unknown (potential antiviral) Discontinued commercially
N-(4-Amino-2-chlorophenyl)-5-Cl-2-OH-benzamide 5-Cl-2-OH-benzamide, 4-amino-2-Cl-Ph Human adenovirus IC₅₀ < 100 nM
N-(4-Cl-2-(1H-triazol-3-yl)Ph)cyclobutanecarboxamide Triazole substitution, cyclobutanecarboxamide IDO1 enzyme Inhibitory activity (structural confirmation)

Research Implications and Challenges

  • Structural-Activity Trends : The cyclobutanecarboxamide group may enhance metabolic stability compared to benzamide analogs, but its steric effects could limit target accessibility.
  • Synthetic Challenges : Low yields (e.g., 25% for the triazole analog ) suggest need for optimized protocols.

Notes

  • Commercial Status: this compound is listed as discontinued, complicating experimental access .

Biological Activity

N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring attached to an aniline derivative. The presence of the amino and chlorophenyl groups suggests a potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific tyrosine kinases, which are crucial in signaling pathways related to cell proliferation and survival.

  • Tyrosine Kinase Inhibition : The compound has shown promise in inhibiting Abl tyrosine kinases, which are implicated in various cancers and other diseases related to abnormal cell signaling . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Biological Activity Effect Reference
Antiviral Activity Potent against human adenovirus (HAdV)
Tyrosine Kinase Inhibition Inhibits Abl family kinases
Cytotoxicity Low cytotoxicity with high selectivity
Anti-inflammatory Potential Modulates inflammatory pathways

Case Studies

  • Antiviral Efficacy : A study evaluated the efficacy of this compound analogues against HAdV. Compounds demonstrated sub-micromolar potency with selectivity indexes greater than 100, indicating a favorable therapeutic profile. Notably, one derivative showed an IC50 value of 0.27 μM and low cytotoxicity (CC50 = 156.8 μM), suggesting its potential as a treatment for viral infections in immunocompromised patients .
  • Cancer Research : In preclinical models, the compound exhibited significant inhibition of cancer cell lines through the modulation of tyrosine kinase activity. This was particularly evident in studies involving breast and lung cancer cells, where the compound's ability to inhibit cell proliferation was linked to its action on signaling pathways involved in angiogenesis and metastasis .
  • Anti-inflammatory Studies : Another investigation highlighted the compound's role in reducing pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases, although further studies are needed to elucidate the underlying mechanisms .

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